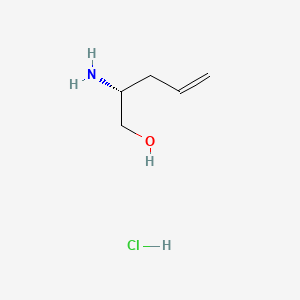

(R)-2-Aminopent-4-en-1-ol hydrochloride

Beschreibung

BenchChem offers high-quality (R)-2-Aminopent-4-en-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Aminopent-4-en-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R)-2-aminopent-4-en-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASOPXPTKUDWIK-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Aminopent-4-en-1-ol Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-2-Aminopent-4-en-1-ol hydrochloride, also known as (R)-allylglycinol hydrochloride, is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a primary alcohol, a primary amine at a stereogenic center, and a terminal alkene, offers multiple points for chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and applications of (R)-2-Aminopent-4-en-1-ol hydrochloride, with a focus on its role in the development of novel therapeutics.

Introduction: The Strategic Value of (R)-2-Aminopent-4-en-1-ol Hydrochloride

Chiral amines and amino alcohols are privileged scaffolds in a vast array of biologically active molecules and approved pharmaceuticals. The precise three-dimensional arrangement of functional groups is often critical for molecular recognition and, consequently, for therapeutic efficacy. (R)-2-Aminopent-4-en-1-ol hydrochloride provides a synthetically versatile platform for introducing a specific stereochemistry into a target molecule. The hydrochloride salt form enhances the stability and handling of this otherwise basic and potentially air-sensitive amino alcohol.

The strategic importance of this molecule lies in the orthogonal reactivity of its three functional groups:

-

The primary amine allows for the formation of amides, sulfonamides, and other nitrogen-containing functionalities.

-

The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can be used in ether or ester linkages.

-

The terminal alkene is amenable to a wide range of transformations, including olefin metathesis, hydrogenation, and various addition reactions.

This trifunctional nature, combined with its defined stereochemistry, makes (R)-2-Aminopent-4-en-1-ol hydrochloride a powerful tool for constructing complex molecular architectures, particularly in the field of antiviral and anticancer drug discovery.

Physicochemical and Structural Properties

The hydrochloride salt of (R)-2-aminopent-4-en-1-ol is typically a solid at room temperature, which simplifies handling and storage compared to the free base.[1]

Chemical Structure

Caption: Chemical structure of (R)-2-Aminopent-4-en-1-ol hydrochloride.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [2][3][4] |

| Molecular Weight | 137.61 g/mol | [1][3][4] |

| CAS Number | 926660-30-2 | [1][4] |

| Appearance | White to off-white solid | [1] |

| Purity | Commercially available up to >97% | [1] |

| Storage | 2-8°C, under inert atmosphere, protect from light | [1][2][3] |

| Computed XLogP3 | -0.2 (for free base) | [5] |

| Hydrogen Bond Donor Count | 2 (for free base) | [5] |

| Hydrogen Bond Acceptor Count | 2 (for free base) | [5] |

Note: Experimental data for melting point, specific rotation, and solubility are not consistently reported in the literature and should be determined empirically for each batch.

Synthesis of (R)-2-Aminopent-4-en-1-ol Hydrochloride

The most reliable and stereocontrolled synthesis of (R)-2-aminopent-4-en-1-ol hydrochloride involves a two-step sequence starting from the corresponding chiral amino acid, (R)-allylglycine. This approach leverages the commercial availability of the starting material in high enantiopurity.

Caption: General synthetic workflow for (R)-2-Aminopent-4-en-1-ol hydrochloride.

Step 1: Protection of the Amine

The primary amine of (R)-allylglycine is first protected to prevent side reactions during the reduction of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

Step 2: Reduction of the Carboxylic Acid

The carboxylic acid of N-Boc-(R)-allylglycine is then selectively reduced to the corresponding primary alcohol. A common and effective method is the use of borane complexes, such as borane-tetrahydrofuran (BH₃·THF), which readily reduce carboxylic acids without affecting the Boc protecting group or the terminal alkene.

Step 3: Deprotection and Salt Formation

In the final step, the Boc-protecting group is removed under acidic conditions. Treatment with a solution of hydrochloric acid in an anhydrous solvent like dioxane or diethyl ether simultaneously cleaves the Boc group and forms the desired hydrochloride salt, which often precipitates from the reaction mixture and can be isolated by filtration.

Self-Validating Experimental Protocol

Materials:

-

(R)-allylglycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF), anhydrous

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Hydrochloric acid (4 M in 1,4-dioxane)

-

Diethyl ether, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

N-Boc Protection:

-

Dissolve (R)-allylglycine (1.0 eq) in a 1:1 mixture of THF and water.

-

Add NaOH (1.1 eq) and stir until a clear solution is obtained.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Boc₂O (1.1 eq) in THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-allylglycine.

-

-

Reduction to N-Boc-(R)-allylglycinol:

-

Dissolve N-Boc-(R)-allylglycine (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add BH₃·THF (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield N-Boc-(R)-allylglycinol.

-

-

Deprotection and Salt Formation:

-

Dissolve the crude N-Boc-(R)-allylglycinol in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Add 4 M HCl in 1,4-dioxane (2.0 eq) dropwise. A white precipitate should form.

-

Stir the suspension at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-2-Aminopent-4-en-1-ol hydrochloride.

-

Spectroscopic Analysis and Characterization

Due to the absence of published experimental spectra, this section provides a predicted spectroscopic profile based on the known structure and general principles of spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of the title compound.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.8 | m | 1H | H-4 | Vinylic proton, deshielded by the double bond. |

| ~5.2 | m | 2H | H-5 | Terminal vinylic protons. |

| ~3.7 | dd | 1H | H-1a | Diastereotopic proton of the CH₂OH group, adjacent to the chiral center. |

| ~3.6 | dd | 1H | H-1b | Diastereotopic proton of the CH₂OH group, adjacent to the chiral center. |

| ~3.4 | m | 1H | H-2 | Proton at the chiral center, coupled to protons at C-1 and C-3. |

| ~2.4 | m | 2H | H-3 | Allylic protons, coupled to protons at C-2 and C-4. |

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~134 | C-4 | Vinylic methine carbon. |

| ~120 | C-5 | Terminal vinylic methylene carbon. |

| ~65 | C-1 | Carbon of the primary alcohol (CH₂OH). |

| ~55 | C-2 | Chiral carbon bearing the amino group. |

| ~35 | C-3 | Allylic methylene carbon. |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3200-3000 | N-H stretch | Ammonium (NH₃⁺) |

| ~3080 | =C-H stretch | Alkene |

| 2960-2850 | C-H stretch | Alkane |

| ~1640 | C=C stretch | Alkene |

| ~1600 & ~1500 | N-H bend | Ammonium (NH₃⁺) |

| ~1050 | C-O stretch | Primary Alcohol |

Predicted Mass Spectrum (ESI+)

-

Molecular Ion: A prominent peak is expected at m/z = 102.1 ([M+H]⁺), corresponding to the protonated free base (C₅H₁₂NO⁺).

-

Major Fragments:

-

m/z = 84.1: Loss of water (H₂O) from the molecular ion.

-

m/z = 71.1: Loss of the hydroxymethyl group (·CH₂OH).

-

m/z = 44.1: Cleavage to form the [CH(NH₂)CH₂OH]⁺ fragment.

-

Applications in Drug Development and Medicinal Chemistry

(R)-2-Aminopent-4-en-1-ol hydrochloride is a quintessential chiral building block, primarily utilized in the synthesis of complex molecules where stereochemistry is crucial for biological activity. Its most significant potential lies in the development of antiviral agents, particularly HIV protease inhibitors.[3]

A Key Motif in HIV Protease Inhibitors

Many potent HIV protease inhibitors, such as Darunavir, incorporate a core structure that can be retrosynthetically derived from chiral amino alcohols.[6][7][8][9] The (R)-stereochemistry at the amino-bearing carbon and the presence of a hydroxyl group are common features in these drugs, as they often play a critical role in binding to the active site of the HIV protease enzyme.

The terminal alkene in (R)-2-aminopent-4-en-1-ol provides a handle for further elaboration. For instance, it can undergo oxidative cleavage to an aldehyde, which can then be used in various C-C bond-forming reactions to build up the complex side chains characteristic of many protease inhibitors.

Example Application: A Building Block for Darunavir Analogs

While not a direct precursor in the most common industrial syntheses of Darunavir, (R)-2-aminopent-4-en-1-ol represents a structurally analogous and synthetically useful starting material for the creation of novel Darunavir analogs for structure-activity relationship (SAR) studies. The amino and hydroxyl groups mimic the core of the active portion of the drug, while the allyl group allows for diverse modifications to probe the binding pocket of the enzyme.

Safety and Handling

(R)-2-Aminopent-4-en-1-ol hydrochloride is classified as harmful and requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or contact with skin and eyes.

Conclusion

(R)-2-Aminopent-4-en-1-ol hydrochloride is a high-value chiral intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and trifunctional nature provide a robust platform for the enantioselective synthesis of complex molecular targets. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, a predicted spectroscopic profile for its characterization, and a discussion of its strategic importance in the development of novel therapeutics, particularly in the field of HIV research. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of such versatile chiral building blocks will undoubtedly increase.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20064163, 2-Aminopent-4-en-1-ol. Retrieved from [Link].[5]

-

Lead Sciences. 2-Aminopent-4-en-1-ol hydrochloride. Retrieved from [Link].[2]

-

Crysdot LLC. (R)-2-Aminopent-4-en-1-ol hydrochloride. Retrieved from [Link].[4]

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

Surleraux, D. L. N. G., et al. (2005). Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry, 48(6), 1813–1822.[7]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 213039, Darunavir. Retrieved from [Link].[8]

-

Ayim, E. (2021). The Development of an Effective Synthetic Pathway to the Hiv Protease. ISU ReD: Research and eData.[10]

-

Huddleston, J. E., et al. (2004). A structural basis for the acute effects of HIV protease inhibitors on GLUT4 intrinsic activity. Journal of Biological Chemistry, 279(48), 50265-50273.[3]

-

Hitchcock, S. A., et al. (2023). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 88(15), 10549-10561.[9]

-

Google Patents. (2012). Process for the preparation of darunavir and darunavir intermediates. CN102725295A.[2]

-

Google Patents. (2014). Process for the preparation of darunavir and darunavir intermediates. US8829208B2.[6]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. CN102725295A - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 3. A structural basis for the acute effects of HIV protease inhibitors on GLUT4 intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Aminopent-4-en-1-ol | C5H11NO | CID 20064163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 7. medkoo.com [medkoo.com]

- 8. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "The Development of an Effective Synthetic Pathway to the Hiv Protease " by Emmanuel Ayim [ir.library.illinoisstate.edu]

(R)-2-Aminopent-4-en-1-ol hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-2-Aminopent-4-en-1-ol Hydrochloride

Introduction

(R)-2-Aminopent-4-en-1-ol hydrochloride is a chiral amino alcohol derivative of significant interest to researchers and professionals in drug development and asymmetric synthesis.[1] Its bifunctional nature, containing both a primary amine and a primary alcohol, coupled with a stereocenter and an alkene moiety, makes it a versatile building block for the synthesis of complex chiral molecules and active pharmaceutical ingredients.[2] A thorough understanding of its physical properties is paramount for its effective use, from reaction setup and purification to formulation and storage.

It is crucial to distinguish this compound from a similarly named but structurally different molecule, (R)-2-aminopent-4-enoic acid hydrochloride. The subject of this guide is the amino alcohol (C₅H₁₂ClNO), not the amino acid (C₅H₁₀ClNO₂). This guide provides a comprehensive overview of the key physical properties of (R)-2-Aminopent-4-en-1-ol hydrochloride and presents detailed, field-proven methodologies for their experimental determination. The focus is not just on the "what" but the "why," offering insights into the causality behind experimental choices to ensure accurate and reproducible results.

Compound Identification and Core Characteristics

A precise identification is the foundation of all subsequent chemical and physical analysis. The fundamental identifiers for (R)-2-Aminopent-4-en-1-ol hydrochloride are summarized below.

| Property | Value | Source |

| Chemical Name | (R)-2-Aminopent-4-en-1-ol hydrochloride | N/A |

| Synonym(s) | (2R)-2-amino-4-penten-1-ol hydrochloride | |

| CAS Number | 926660-30-2 | |

| Molecular Formula | C₅H₁₂ClNO | |

| Molecular Weight | 137.61 g/mol | |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, protect from light, keep sealed in a dry environment |

Table 1: Core Identifiers for (R)-2-Aminopent-4-en-1-ol hydrochloride.

Predicted vs. Experimental Data: A Note on Data Scarcity

As of the latest literature review, experimentally determined physical property data for (R)-2-Aminopent-4-en-1-ol hydrochloride is not widely published. While computational models provide useful estimations for the free base, (R)-2-Aminopent-4-en-1-ol, these are not substitutes for empirical data, especially for the hydrochloride salt, whose properties will be significantly different.

| Predicted Property (for free base) | Value | Source |

| Molecular Weight | 101.15 g/mol | [3] |

| XLogP3 | -0.2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Table 2: Computationally Predicted Properties for the free base, (R)-2-Aminopent-4-en-1-ol. These values should be used with caution as they do not reflect the properties of the hydrochloride salt.

The remainder of this guide will therefore focus on the robust, standardized protocols required to determine these properties experimentally, providing a framework for researchers to generate their own high-quality data.

Experimental Determination of Key Physical Properties

Melting Point Analysis

The melting point is a critical indicator of purity for a solid compound. A sharp, well-defined melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[4]

Methodology: Capillary Melting Point Determination

This protocol utilizes a digital melting point apparatus (e.g., a DigiMelt or Mel-Temp), which is a standard and reliable method.[5][6]

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the (R)-2-Aminopent-4-en-1-ol hydrochloride sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Invert a capillary tube (sealed at one end) and press the open end into the powder.

-

Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. For efficient packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.

-

The final packed sample height should be 1-2 mm to ensure uniform heat transfer.[6]

-

-

Instrument Setup & Measurement:

-

Set the starting temperature on the apparatus to approximately 20°C below the expected melting point. If unknown, a rapid preliminary run with a fast ramp rate (10-20°C/min) can be performed to find an approximate range.[5]

-

Insert the packed capillary tube into the sample holder.

-

Set the ramp rate to a slow value, typically 1-2°C per minute, to ensure the sample and thermometer temperatures are in equilibrium.[5]

-

Record T1: The temperature at which the first drop of liquid appears.

-

Record T2: The temperature at which the last solid crystal melts.

-

The melting range is reported as T1 - T2.

-

Causality and Trustworthiness: A slow ramp rate is essential for accuracy. If heating is too rapid, the temperature of the heating block will rise faster than the sample can melt, leading to an artificially high and broad melting range.[4] Using a fresh, new capillary for each measurement is mandatory to prevent contamination.[4]

Caption: Workflow for accurate melting point determination.

Solubility Profile

Understanding the solubility of (R)-2-Aminopent-4-en-1-ol hydrochloride is critical for its use in reactions, purifications, and potential formulations. As an amine hydrochloride salt, it is expected to be more polar and thus more soluble in polar protic solvents than its free amine base.

Methodology: Qualitative Solubility Testing

This protocol provides a systematic approach to classifying solubility in a range of common laboratory solvents.

Step-by-Step Protocol:

-

Setup: Label a series of clean, dry test tubes, one for each solvent to be tested (e.g., Water, Ethanol, Methanol, Dichloromethane, DMSO, 5% aq. HCl, 5% aq. NaOH).

-

Sample Addition: Add approximately 10-20 mg of the compound to each test tube.

-

Solvent Addition: Add the test solvent dropwise, up to 1 mL, while agitating (vortexing or tapping) the tube after each addition.

-

Observation: Observe carefully for dissolution. A compound is generally considered "soluble" if it completely dissolves at a concentration of ~20 mg/mL.

-

Record Results: Classify the solubility in each solvent as:

-

Soluble: Forms a clear, homogenous solution.

-

Partially Soluble: Some solid dissolves, but not all.

-

Insoluble: No apparent dissolution.

-

Expert Insights:

-

Water Solubility: As a hydrochloride salt, high solubility in water is expected due to the ionic nature of the protonated amine.

-

Acid/Base Testing: Solubility in 5% HCl is a redundant test as the compound is already a hydrochloride salt. However, testing in 5% NaOH is informative. The addition of a base will deprotonate the ammonium ion, forming the free amine, (R)-2-aminopent-4-en-1-ol. This less polar species may precipitate if it is insoluble in water. This test confirms the basic nature of the parent amine.[7]

-

Organic Solvents: Solubility in polar protic solvents like methanol and ethanol is likely. Solubility in less polar solvents like dichloromethane will depend on the overall balance of polarity in the molecule.

Caption: Systematic workflow for solubility profiling.

Optical Activity

As a chiral molecule, (R)-2-Aminopent-4-en-1-ol hydrochloride will rotate the plane of polarized light. Measuring the specific rotation is essential to confirm the enantiomeric identity and purity. Enantiomers rotate light to an equal magnitude but in opposite directions.[8]

Methodology: Polarimetry

Step-by-Step Protocol:

-

Solution Preparation:

-

Accurately weigh a sample of the compound (c, in g/100 mL).

-

Dissolve it in a suitable, non-chiral solvent (e.g., water or methanol) in a volumetric flask to a known volume.

-

-

Instrument Calibration: Calibrate the polarimeter using a blank cell filled with the pure solvent.

-

Measurement:

-

Rinse and fill the sample cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

-

Calculation: Calculate the specific rotation [α] using the formula:

-

[α] = α / (c * l)

-

-

Reporting: Report the specific rotation with the temperature (T) and wavelength (λ, typically the sodium D-line, 589 nm) at which it was measured, along with the concentration and solvent. Example: [α]²⁰_D = +X.X (c 1.0, Methanol).

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are integral to confirming the compound's structure and are a core part of its characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the vinyl protons (CH =CH ₂), the proton on the chiral carbon (CH (NH₂)), the methylene protons adjacent to the hydroxyl group (CH ₂OH), and the allylic protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five distinct carbon signals corresponding to the five carbon atoms in the molecule's backbone.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be expected to show characteristic broad stretches for the O-H (alcohol) and N-H (ammonium salt) groups, typically in the 3200-3500 cm⁻¹ region. A peak around 1640 cm⁻¹ would indicate the C=C double bond stretch.

Conclusion

(R)-2-Aminopent-4-en-1-ol hydrochloride is a valuable chiral building block whose utility is fundamentally linked to its physical properties. While published experimental data is sparse, this guide provides the necessary theoretical background and detailed, actionable protocols for researchers to determine its melting point, solubility profile, and optical activity. By adhering to these self-validating methodologies, scientists and drug development professionals can generate the reliable data needed to accelerate their research and development efforts, ensuring both the quality of their work and the integrity of their results.

References

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20064163, 2-Aminopent-4-en-1-ol. Retrieved from [Link].

-

Crysdot LLC. (R)-2-Aminopent-4-en-1-ol hydrochloride. Product Page. Retrieved from [Link].

-

Wikipedia contributors. (2024). Chirality (chemistry). In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Laboratory Manual. Retrieved from [Link].

-

University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Laboratory Manual. Retrieved from [Link].

-

University of Anbar. (2021). experiment (1) determination of melting points. Retrieved from [Link].

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link].

-

Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Beilstein Journal of Organic Chemistry, 18, 629-637. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (R)-2-Aminopent-4-en-1-ol hydrochloride [myskinrecipes.com]

- 3. 2-Aminopent-4-en-1-ol | C5H11NO | CID 20064163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-2-Aminopent-4-en-1-ol Hydrochloride

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of (R)-2-Aminopent-4-en-1-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts, multiplicities, and coupling constants for each proton, and outlines a robust experimental protocol for its acquisition. The guide emphasizes the causal relationships behind spectral features, ensuring a deep understanding of how the molecule's unique structure, including its stereochemistry and salt form, translates into its NMR signature.

Introduction: The Structural Significance of (R)-2-Aminopent-4-en-1-ol Hydrochloride

(R)-2-Aminopent-4-en-1-ol is a chiral molecule featuring several key functional groups: a primary alcohol, a primary amine, and a terminal alkene. As a hydrochloride salt, the amine is protonated to form an ammonium group, a modification that significantly influences its chemical properties and, consequently, its NMR spectrum. This compound and its derivatives are valuable chiral building blocks in synthetic organic chemistry and drug discovery.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides precise information about the electronic environment of each proton, their spatial relationships, and the connectivity within the molecule.[1][2] A thorough understanding of the ¹H NMR spectrum is therefore critical for verifying the structure, assessing purity, and studying the conformation of (R)-2-Aminopent-4-en-1-ol hydrochloride.

Theoretical Framework and Spectral Prediction

The interpretation of a ¹H NMR spectrum involves analyzing four key aspects: the number of signals, their chemical shifts (δ), their integration, and their multiplicity (spin-spin splitting).[3]

Molecular Structure and Proton Environments

First, we must identify all chemically non-equivalent protons in the molecule. Due to the chiral center at carbon-2 (C2), the adjacent protons on C1 and C3 are diastereotopic, meaning they are chemically non-equivalent and will have distinct signals in the NMR spectrum.[4]

The structure with labeled protons is shown below:

Caption: Molecular structure of (R)-2-Aminopent-4-en-1-ol hydrochloride with proton labeling.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms and π-systems deshield nearby protons, shifting their signals downfield (to a higher ppm value).[5] The formation of the ammonium salt (⁺NH₃) is a key factor, as the positive charge significantly deshields adjacent protons.[6]

-

H5 (Vinyl Protons, =CH₂): These terminal alkene protons are in the vinylic region, typically between 4.5-6.5 ppm.[7] They are distinct due to their geometric relationship (cis/trans) with the substituent on C4.

-

H4 (Vinyl Proton, =CH-): This proton is also in the vinylic region and will appear as a complex multiplet due to coupling with H3 and H5 protons. Its expected range is also 4.5-6.5 ppm.[7]

-

H1 (Diastereotopic, -CH₂OH): These protons are on a carbon bonded to an electronegative oxygen atom. They are expected to resonate in the 3.3-4.5 ppm range.[7][8] The adjacent chiral center renders them non-equivalent.

-

H2 (Methine, -CH(N⁺H₃)-): This proton is attached to the chiral carbon, which is bonded to both the deshielding ⁺NH₃ group and the -CH₂OH group. This proton is expected to be significantly downfield, likely in the 3.0-4.0 ppm range.[9]

-

H3 (Diastereotopic, Allylic -CH₂-): These allylic protons are adjacent to the C=C double bond. The typical range for allylic protons is 1.6-2.2 ppm.[7] The adjacent chiral center also makes these protons non-equivalent.

-

-OH and -N⁺H₃ (Exchangeable Protons): The chemical shifts of these protons are highly variable and depend on the solvent, concentration, and temperature. They often appear as broad signals.[9] The ammonium protons are expected to be significantly downfield. In a D₂O solvent, these protons will exchange with deuterium, causing their signals to disappear from the spectrum, which is a useful diagnostic tool.[10]

Predicted Spin-Spin Splitting and Coupling Constants (J)

Spin-spin splitting arises from the interaction of non-equivalent protons on adjacent carbons (typically up to 3 bonds away), a phenomenon known as J-coupling.[11] The multiplicity of a signal is predicted by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons.

-

H4 (ddt): This proton will be split by the two H3 protons and the two H5 protons. We expect a doublet of doublets of triplets (ddt) or a more complex multiplet.

-

³J_H4-H5(trans)_ ≈ 12-18 Hz

-

³J_H4-H5(cis)_ ≈ 6-11 Hz

-

³J_H4-H3_ ≈ 5-8 Hz

-

-

H5_cis_ and H5_trans_ (m): These protons will be split by each other (geminal coupling) and by H4 (vicinal cis/trans coupling).

-

²J_H5(geminal)_ ≈ 0-3 Hz

-

³J_H5(trans)-H4_ ≈ 12-18 Hz

-

³J_H5(cis)-H4_ ≈ 6-11 Hz

-

-

H3a and H3b (m): As diastereotopic protons, they will split each other and will be split by H2 and H4. They will appear as complex multiplets.

-

²J_H3(geminal)_ ≈ 10-13 Hz

-

³J_H3-H2_ ≈ 4-8 Hz

-

³J_H3-H4_ ≈ 5-8 Hz

-

-

H2 (m): This proton is coupled to five neighboring protons (two on C1 and two on C3). It will appear as a complex multiplet.

-

H1a and H1b (dd): These diastereotopic protons will split each other (geminal coupling) and will each be split by H2 (vicinal coupling), resulting in two distinct doublets of doublets (dd).

-

²J_H1(geminal)_ ≈ 10-13 Hz

-

³J_H1-H2_ ≈ 3-7 Hz

-

The relationships between coupled protons can be visualized as a network.

Caption: ¹H-¹H J-coupling network for (R)-2-Aminopent-4-en-1-ol hydrochloride.

Data Summary

The predicted ¹H NMR data are summarized in the table below. Note that exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

| Proton Label(s) | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) |

| H5_trans_ | 1H | ~5.8 - 6.2 | ddt or m | ³J ≈ 12-18 (trans to H4)²J ≈ 0-3 (geminal to H5_cis_) |

| H5_cis_ | 1H | ~5.1 - 5.4 | ddt or m | ³J ≈ 6-11 (cis to H4)²J ≈ 0-3 (geminal to H5_trans_) |

| H4 | 1H | ~5.0 - 5.3 | m | ³J ≈ 12-18 (to H5_trans_)³J ≈ 6-11 (to H5_cis_)³J ≈ 5-8 (to H3) |

| H1a, H1b | 2H | ~3.5 - 4.0 | Two dd or m | ²J ≈ 10-13 (geminal)³J ≈ 3-7 (to H2) |

| H2 | 1H | ~3.2 - 3.7 | m | Coupled to H1a, H1b, H3a, H3b |

| H3a, H3b | 2H | ~2.2 - 2.6 | m | ²J ≈ 10-13 (geminal)³J ≈ 4-8 (to H2)³J ≈ 5-8 (to H4) |

| -N⁺H₃ | 3H | Variable (broad) | s (broad) | Exchanges with D₂O |

| -OH | 1H | Variable (broad) | s (broad) | Exchanges with D₂O |

Experimental Protocol: A Self-Validating System

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter selection.

Sample Preparation

The choice of solvent is critical. For a hydrochloride salt, a polar protic solvent like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) is recommended to ensure solubility. D₂O is particularly advantageous as it allows for the confirmation of -OH and -N⁺H₃ protons via H-D exchange.

Step-by-Step Methodology:

-

Weighing: Accurately weigh 5-10 mg of (R)-2-Aminopent-4-en-1-ol hydrochloride into a clean, dry vial.[12]

-

Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial.[12] If using D₂O, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a small amount of acetone can be used for chemical shift referencing. If using other solvents, Tetramethylsilane (TMS) is the standard reference.[2]

-

Mixing: Gently vortex or swirl the vial to ensure the sample is fully dissolved.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent evaporation and contamination.

NMR Data Acquisition Workflow

The following workflow outlines the key steps for acquiring the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

Caption: Experimental workflow for ¹H NMR spectrum acquisition and processing.

Typical Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard 1D proton (zg30)

-

Number of Scans (NS): 16-64 (to achieve good signal-to-noise)

-

Receiver Gain (RG): Auto-adjusted

-

Acquisition Time (AQ): ~3-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Spectral Width (SW): ~12-16 ppm

-

Temperature: 298 K

Conclusion

The ¹H NMR spectrum of (R)-2-Aminopent-4-en-1-ol hydrochloride is rich with structural information. The chirality of the molecule leads to diastereotopicity of the methylene protons on C1 and C3, resulting in more complex splitting patterns than might be initially expected. The protonation of the amine to an ammonium ion causes a significant downfield shift of adjacent protons, a key feature confirming the salt form. By carefully analyzing the chemical shifts, integrations, and coupling constants, a complete and unambiguous assignment of all proton signals is achievable. This guide provides the theoretical foundation and practical instruction necessary for researchers to confidently acquire and interpret this spectrum, ensuring structural integrity in their scientific endeavors.

References

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Reich, H. J. (n.d.). Typical ¹H and ¹³C Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

-

Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

MDPI. (2024). [1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives. Retrieved from [Link]

-

Imperial College London. (n.d.). Acyclic systems with unsaturated substituents: σ-π Conjugation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Imines and derivatives. Part 23. Anomalous 1H NMR spectrum.... Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

-

YouTube. (2014). How to Prepare an NMR Sample. Retrieved from [Link]

-

YouTube. (2018). More Practice With H-NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

Organometallics. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link] handouts/handoutscouplingconstants.pdf

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alcohols | OpenOChem Learn [learn.openochem.org]

- 9. chemistryconnected.com [chemistryconnected.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cif.iastate.edu [cif.iastate.edu]

A Technical Guide to the ¹³C NMR Spectroscopy of (R)-2-Aminopent-4-en-1-ol Hydrochloride

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for (R)-2-Aminopent-4-en-1-ol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹³C NMR spectroscopy as applied to this chiral amino alcohol. The guide offers a predicted spectrum, a detailed experimental protocol for data acquisition, and an analysis of the key spectral features, underpinned by established scientific principles and field-proven insights.

Introduction: The Structural Significance of (R)-2-Aminopent-4-en-1-ol Hydrochloride

(R)-2-Aminopent-4-en-1-ol is a chiral molecule of interest in synthetic organic chemistry and medicinal chemistry due to its versatile functional groups: a primary amine, a primary alcohol, and a terminal alkene. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable to various analytical techniques, including NMR spectroscopy.

¹³C NMR spectroscopy is a powerful, non-destructive analytical tool for the structural elucidation of organic molecules. It provides crucial information about the carbon framework, including the number of distinct carbon environments, their hybridization state, and their connectivity. For a chiral molecule like (R)-2-Aminopent-4-en-1-ol hydrochloride, ¹³C NMR is indispensable for confirming its constitution and purity. The presence of a stereocenter means that all five carbon atoms are chemically non-equivalent and should, in principle, give rise to five distinct signals in the ¹³C NMR spectrum.[1]

Predicted ¹³C NMR Spectrum

While a definitive experimental spectrum for (R)-2-Aminopent-4-en-1-ol hydrochloride is not widely published, a reliable prediction of the chemical shifts (δ) can be made based on established substituent effects and data from analogous structures. The protonation of the amino group to form the ammonium salt significantly influences the chemical shifts of the neighboring carbons, a key consideration in this analysis.[2][3]

The predicted chemical shifts are presented in the table below, with assignments based on the structure of (R)-2-Aminopent-4-en-1-ol hydrochloride.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (-CH₂OH) | ~62-68 | Attached to an electronegative oxygen atom, this carbon is deshielded. Typical values for a primary alcohol are in the 50-65 ppm range.[4] The proximity to the electron-withdrawing ammonium group will likely shift it further downfield. |

| C2 (-CHNH₃⁺) | ~55-60 | This methine carbon is bonded to the electron-withdrawing ammonium group, causing a significant downfield shift. The hydroxyl group on the adjacent carbon also contributes to this deshielding. |

| C3 (-CH₂-) | ~35-40 | As an allylic carbon, it is slightly deshielded compared to a typical sp³-hybridized carbon. The influence of the ammonium group at the β-position will also contribute to its chemical shift. |

| C4 (=CH-) | ~130-135 | This is a terminal alkene carbon. The chemical shift for the internal carbon of a terminal alkene is typically in this range. |

| C5 (=CH₂) | ~118-122 | The terminal carbon of the double bond is generally found at a slightly higher field (more shielded) than the internal carbon. |

The Causality Behind Experimental Choices in ¹³C NMR Acquisition

The acquisition of a high-quality ¹³C NMR spectrum for (R)-2-Aminopent-4-en-1-ol hydrochloride requires careful consideration of several experimental parameters. The choices made are dictated by the physicochemical properties of the analyte and the desired information.

Solvent Selection

The choice of solvent is critical for ensuring the analyte is sufficiently soluble and that the solvent signals do not interfere with the analyte's signals. For a hydrochloride salt, polar, deuterated solvents are necessary.

-

Deuterium Oxide (D₂O): An excellent choice for its high polarity and ability to dissolve ionic compounds. It also allows for the exchange of the labile protons on the alcohol and ammonium groups, which can simplify the ¹H NMR spectrum but has a minimal direct effect on the ¹³C spectrum. The carbon-deuterium coupling of deuterated solvents can be used for locking the magnetic field frequency.

-

Methanol-d₄ (CD₃OD): Another suitable polar solvent. The solvent signal appears around 49.0 ppm.[5]

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent that can be used if solubility in D₂O or CD₃OD is an issue. The solvent signal is a multiplet centered around 39.5 ppm.[5]

For this guide, D₂O is the recommended solvent due to the ionic nature of the hydrochloride salt.

Acquisition Parameters

-

Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, ¹³C NMR spectra are typically acquired with broadband proton decoupling. This collapses the carbon-proton couplings, resulting in a single sharp peak for each unique carbon atom.

-

Relaxation and Repetition Time: ¹³C nuclei have a low natural abundance and a smaller gyromagnetic ratio compared to ¹H, leading to lower sensitivity.[6] Furthermore, quaternary carbons and carbons not directly attached to protons often have long relaxation times. To ensure accurate integration (though not typically performed in standard ¹³C NMR) and to avoid signal saturation, a sufficient relaxation delay (d1) should be used between pulses. For a molecule like (R)-2-Aminopent-4-en-1-ol hydrochloride, which has no quaternary carbons, a relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: Due to the low sensitivity of ¹³C NMR, a larger number of scans (transients) is required to obtain a spectrum with a good signal-to-noise ratio. The exact number will depend on the concentration of the sample and the spectrometer's sensitivity.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, ensuring the acquisition of a reliable and interpretable ¹³C NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of (R)-2-Aminopent-4-en-1-ol hydrochloride. The higher end of this range is preferable for a better signal-to-noise ratio.

-

Dissolve the sample in 0.6-0.7 mL of D₂O in a clean, dry 5 mm NMR tube.

-

Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 1,4-dioxane, if an internal reference is desired. TSP is set to 0.00 ppm. Alternatively, the solvent signal can be used as a secondary reference.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the D₂O solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for sharp signals and high resolution.

-

-

¹³C NMR Acquisition:

-

Set up a standard proton-decoupled ¹³C NMR experiment.

-

Pulse Angle: Use a 30-45° pulse angle to allow for a shorter repetition time without saturating the signals.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbons (e.g., 0 to 150 ppm).

-

Acquisition Time (at): Typically set to 1-2 seconds.

-

Relaxation Delay (d1): Set to 2 seconds.

-

Number of Scans (ns): Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Apply a baseline correction to ensure a flat baseline.

-

Reference the spectrum to the internal standard (TSP at 0.00 ppm) or the solvent signal.

-

Integrate the peaks if relative intensities are of interest, though this is not standard for ¹³C NMR.[6]

-

DEPT (Distortionless Enhancement by Polarization Transfer) Analysis

To aid in the assignment of the carbon signals, DEPT experiments are invaluable. These experiments differentiate between CH, CH₂, and CH₃ groups.

-

DEPT-90: This experiment will only show signals for CH (methine) carbons. In the case of (R)-2-Aminopent-4-en-1-ol hydrochloride, a single peak corresponding to C2 should be observed.

-

DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ (methylene) carbons. For the target molecule, C2 and C4 would appear as positive peaks, while C1, C3, and C5 would appear as negative peaks.

The combination of the standard ¹³C NMR spectrum and the DEPT experiments allows for the unambiguous assignment of each carbon signal.

Visualization of the Experimental Workflow

The logical flow of the experimental and analytical process can be visualized as follows:

Caption: The logical integration of different NMR experiments for signal assignment.

Conclusion

This technical guide provides a robust framework for understanding, acquiring, and interpreting the ¹³C NMR spectrum of (R)-2-Aminopent-4-en-1-ol hydrochloride. By combining predictive analysis based on established chemical shift theory with a detailed, self-validating experimental protocol, researchers can confidently perform structural elucidation of this and related chiral amino alcohols. The use of complementary techniques such as DEPT is highlighted as a crucial step in the unambiguous assignment of carbon signals, ensuring the scientific integrity of the structural analysis.

References

-

Goto, K., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

-

Sarneski, J. E., et al. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry. [Link]

-

Gansow, O. A., & Howie, J. K. (1982). Protonation Sequence of Linear Aliphatic Polyamines by 13C NMR Spectroscopy. Dalton Transactions. [Link]

-

LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protonation sequence of linear aliphatic polyamines by 13C NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of (R)-2-Aminopent-4-en-1-ol hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry of (R)-2-Aminopent-4-en-1-ol Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of (R)-2-Aminopent-4-en-1-ol hydrochloride, a chiral amino alcohol with applications in synthetic chemistry and drug development. We delve into the core principles and practical methodologies for characterizing this molecule using two primary mass spectrometry techniques: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the elucidation of fragmentation pathways. The causality behind protocol choices is explained, and all methodologies are presented as self-validating systems grounded in authoritative references.

Introduction: The Analyte

(R)-2-Aminopent-4-en-1-ol is a bifunctional molecule featuring a primary amine, a primary alcohol, and an alkene moiety. Its hydrochloride salt form enhances stability and solubility. Understanding its structural integrity, identifying it in complex matrices, and quantifying it are critical tasks in pharmaceutical research and quality control. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose.

The molecule's structure presents several key features that dictate its behavior in a mass spectrometer:

-

Basic Amine Group: A primary amine (-NH₂) is a ready site for protonation, making positive-ion electrospray ionization a highly effective analysis method.

-

Polar Alcohol Group: The hydroxyl (-OH) group contributes to the molecule's polarity and provides a pathway for characteristic neutral losses, such as dehydration.

-

Allylic C-C Bond: The carbon-carbon single bond adjacent to the double bond is susceptible to cleavage, forming a resonance-stabilized allylic cation.

Table 1: Physicochemical Properties of (R)-2-Aminopent-4-en-1-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight (Free Base) | 101.15 g/mol | [1] |

| Monoisotopic Mass (Free Base) | 101.084064 Da | [1] |

| Form | Hydrochloride Salt | N/A |

Analysis by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is the premier technique for analyzing polar, thermally labile molecules like (R)-2-Aminopent-4-en-1-ol. As a "soft ionization" method, it vaporizes and ionizes the analyte directly from solution with minimal initial fragmentation, preserving the molecular species for subsequent analysis.[2][3]

Rationale and Experimental Philosophy

The primary objective is to generate the protonated molecule, [M+H]⁺, in the ion source and then use collision-induced dissociation (CID) in a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) to induce characteristic fragmentation. This MS/MS process provides a structural fingerprint, enabling unambiguous identification and quantification. The hydrochloride salt will dissociate in the spray solvent, leaving the free amine to be protonated.

Detailed Experimental Protocol: ESI-MS/MS

1. Sample Preparation:

- Accurately weigh approximately 1 mg of (R)-2-Aminopent-4-en-1-ol hydrochloride.

- Dissolve in 10 mL of a suitable solvent mixture to create a 100 µg/mL stock solution. A common choice is 50:50 Methanol:Water with 0.1% formic acid.

- Expert Insight: The inclusion of formic acid is crucial. It ensures an acidic pH, which promotes the protonation of the primary amine group, maximizing the signal intensity of the [M+H]⁺ ion.

- Perform serial dilutions from the stock solution to create working standards in the range of 1 ng/mL to 1000 ng/mL for quantitative analysis.

2. Infusion and Ion Source Parameters:

- Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. For coupling with liquid chromatography, a standard LC flow rate (0.2-0.5 mL/min) would be used.

- Ionization Mode: Positive Ion Mode.

- Capillary Voltage: +3.5 to +4.5 kV. This high voltage is necessary to generate the electrospray aerosol.[2]

- Drying Gas (N₂) Flow: 8-12 L/min.

- Drying Gas Temperature: 300-350 °C.

- Expert Insight: The drying gas flow and temperature are optimized to facilitate the desolvation of the charged droplets, releasing the gaseous [M+H]⁺ ions. Insufficient drying leads to solvent clusters, while excessive heat could induce thermal degradation.

3. Mass Spectrometer Settings (MS1 Scan):

- Scan Range: m/z 50-200. This range is sufficient to detect the precursor ion.

- Expected Precursor Ion: The free base has a monoisotopic mass of 101.08 Da. The protonated molecule [C₅H₁₁NO + H]⁺ will have an m/z of 102.09 .

4. Tandem MS Settings (MS/MS Scan):

- Precursor Ion Selection: Isolate the m/z 102.09 ion in the first mass analyzer.

- Collision Gas: Argon at a pressure of 1.5-2.5 mTorr.

- Collision Energy (CE): Perform a CE ramp from 10-40 eV.

- Expert Insight: Ramping the collision energy is a powerful strategy. Low energies will produce gentle fragmentation (e.g., loss of water), while higher energies will induce more extensive bond cleavages (e.g., C-C bond breaking), providing a richer fragmentation spectrum for structural confirmation.

Predicted Fragmentation Pathways and Data Interpretation

The fragmentation of the [M+H]⁺ ion (m/z 102.09) is governed by the stability of the resulting product ions and neutral fragments. The primary pathways are alpha-cleavage and the loss of small, stable neutral molecules.[4][5]

-

Loss of Water (Dehydration): The protonated alcohol can easily eliminate a molecule of water (H₂O, 18.01 Da). This is often a low-energy fragmentation.[5][6]

-

[M+H]⁺ → [M+H - H₂O]⁺ + H₂O

-

m/z 102.09 → m/z 84.08

-

-

Loss of Ammonia: The protonated amine can lose ammonia (NH₃, 17.03 Da).

-

[M+H]⁺ → [M+H - NH₃]⁺ + NH₃

-

m/z 102.09 → m/z 85.06

-

-

Alpha-Cleavage (Amine-driven): Cleavage of the C2-C3 bond is favorable as it leads to a stable, resonance-stabilized iminium ion. This involves the loss of an allyl radical (•C₃H₅, 41.04 Da).

-

[M+H]⁺ → [C₂H₆NO]⁺ + •C₃H₅

-

m/z 102.09 → m/z 60.04

-

-

Alpha-Cleavage (Alcohol-driven): Cleavage of the C1-C2 bond results in the loss of a neutral formaldehyde imine molecule (CH₂=NH, 29.02 Da) after rearrangement, or more simply, loss of the •CH₂OH radical (31.02 Da) from the molecular ion radical in an EI source. In ESI-MS/MS, a more complex rearrangement would be required. A more direct cleavage might result in the loss of the aminomethyl radical. However, the amine-driven alpha cleavage is typically dominant.[4]

Table 2: Predicted ESI-MS/MS Transitions for (R)-2-Aminopent-4-en-1-ol

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Pathway |

|---|---|---|---|

| 102.09 | 84.08 | 18.01 | Dehydration (Loss of H₂O) |

| 102.09 | 85.06 | 17.03 | Loss of Ammonia (NH₃) |

| 102.09 | 60.04 | 42.05 | Alpha-Cleavage (Loss of C₃H₅ radical) |

Visualization of ESI-MS/MS Fragmentation

The following diagram illustrates the primary fragmentation pathways originating from the protonated parent molecule.

Caption: Predicted ESI-MS/MS fragmentation of protonated (R)-2-Aminopent-4-en-1-ol.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the high polarity of (R)-2-Aminopent-4-en-1-ol, derivatization is often required to improve its volatility and chromatographic behavior.

Rationale and Experimental Philosophy

The hydroxyl and amine groups are converted into less polar, more volatile functional groups, typically through silylation. The derivatized analyte is then separated by gas chromatography and fragmented using high-energy Electron Ionization (EI). EI is a "hard" ionization technique that produces numerous fragments, providing a detailed structural fingerprint that can be compared against spectral libraries.

Detailed Experimental Protocol: GC-MS

1. Derivatization (Silylation):

- Expert Insight: This step is critical for success. Without derivatization, the polar analyte will exhibit poor peak shape and may not elute from the GC column.

- Place 50-100 µg of the dried sample (or a dried-down aliquot of a solution) into a 2 mL autosampler vial.

- Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- Add 100 µL of a suitable solvent like pyridine or acetonitrile.

- Cap the vial tightly and heat at 60-70 °C for 30 minutes.

- Cool to room temperature before injection. The resulting derivative will have trimethylsilyl (TMS) groups on both the alcohol and amine moieties.

2. GC-MS Operating Parameters:

- Injection: 1 µL, Splitless mode.

- Injector Temperature: 250 °C.

- Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 80 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.

- Final hold: Hold at 280 °C for 5 minutes.

- MS Transfer Line Temperature: 280 °C.

- Ion Source Temperature: 230 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-550.

Table 3: Typical GC-MS Instrumentation Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| GC Column | DB-5ms or equivalent | Provides good separation for a wide range of derivatized compounds. |

| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |

| Oven Program | 80°C to 280°C | Ensures elution of the derivatized analyte while separating it from solvent and other impurities. |

| Ionization Energy | 70 eV | Standardized energy that produces reproducible fragmentation patterns for library matching. |

Predicted Fragmentation (Underivatized EI - for reference)

While derivatization is recommended, it is instructive to consider the hypothetical EI fragmentation of the underivatized molecule. The molecular ion (M⁺• at m/z 101) would likely be weak or absent.[6]

-

Alpha-Cleavage (Alcohol-driven): The most characteristic fragmentation for a primary alcohol is cleavage of the adjacent C-C bond to lose an alkyl radical.[7] Here, this would lead to the formation of the [CH₂OH]⁺ ion.

-

M⁺• → [CH₂OH]⁺

-

m/z 101 → m/z 31 (Often a prominent peak for primary alcohols).

-

-

Allylic Cleavage: Cleavage of the C3-C4 bond is favorable due to the stability of the resulting allylic radical.

-

M⁺• → [C₂H₆NO]⁺• + C₃H₄

-

This is less straightforward than alpha cleavage. A more likely allylic fragmentation would be loss of an ethyl radical from a rearranged ion.

-

-

Loss of Water: Loss of H₂O (18 Da) from the molecular ion would yield a radical cation at m/z 83 .

The actual GC-MS spectrum will be of the silylated derivative, and its fragmentation will be dominated by characteristic losses related to the TMS groups (e.g., loss of •CH₃ at M-15, and the presence of ions at m/z 73 [Si(CH₃)₃]⁺).

Conclusion

The mass spectrometric analysis of (R)-2-Aminopent-4-en-1-ol hydrochloride is robustly achieved through two complementary techniques. ESI-MS/MS provides a sensitive and specific method for identification and quantification, relying on the predictable fragmentation of the protonated molecule through pathways like dehydration and alpha-cleavage. For comprehensive separation and library-based confirmation, GC-MS following silylation is the method of choice, leveraging the standardized fragmentation patterns of EI. The selection of the appropriate technique depends on the analytical objective, whether it is rapid quantification in a biological matrix (LC-ESI-MS/MS) or definitive structural confirmation in a chemical sample (GC-MS). This guide provides the foundational protocols and interpretive logic for researchers to successfully analyze this and structurally similar molecules.

References

-

University of Waterloo. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20064163, 2-Aminopent-4-en-1-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12452687, (2R,4S)-4-aminopentan-2-ol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Hegazy, A. K., et al. (2022). Phytochemical Analysis, GC-MS Profiling, and In Vitro Evaluation of Biological Applications of Different Solvent Extracts of Leonotis nepetifolia (L.) R.Br. Flower Buds. PubMed. Retrieved from [Link]

-

Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2024). Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plants. Retrieved from [Link]

-

Wiley Online Library. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]

-

JoVE. (2024). Video: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2020). A Mini Guide LC-MS and GC-MS Techniques: A Tool for Phytoconstituents Evaluation of Plant Extracts. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ACS Publications. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Retrieved from [Link]

-

Journal of Food Chemistry & Nanotechnology. (2025). Gas Chromatography-mass Spectrometry Analysis of Anabaena Extract. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12452686, 4-Amino-2-pentanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Biomedical and Pharmacology Journal. (n.d.). Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). Retrieved from [Link]

Sources

- 1. 2-Aminopent-4-en-1-ol | C5H11NO | CID 20064163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. whitman.edu [whitman.edu]

An In-Depth Technical Guide to the Solubility Profile of (R)-2-Aminopent-4-en-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of (R)-2-Aminopent-4-en-1-ol hydrochloride. As a crucial parameter in drug discovery and development, understanding the solubility of a compound is paramount for its formulation, bioavailability, and overall therapeutic efficacy. This document is structured to provide not only theoretical insights but also practical, step-by-step protocols for the experimental determination of its solubility.

Introduction to (R)-2-Aminopent-4-en-1-ol Hydrochloride

(R)-2-Aminopent-4-en-1-ol hydrochloride is a chiral amino alcohol derivative. While specific therapeutic applications are not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry for the synthesis of novel bioactive molecules. As with any drug candidate, a thorough understanding of its physicochemical properties, particularly solubility, is a critical first step in its development pathway. The hydrochloride salt form is generally expected to exhibit enhanced aqueous solubility compared to its free base due to the ionization of the amine group.[1]

Physicochemical Properties

Precise experimental data for (R)-2-Aminopent-4-en-1-ol hydrochloride is sparse. However, we can infer some properties from its structure and from data available for the closely related compound, (R)-2-Aminopent-4-enoic acid hydrochloride.[2][3]

| Property | Estimated/Inferred Value | Source/Rationale |

| Molecular Formula | C₅H₁₂ClNO | Based on the structure of the parent compound and the addition of HCl. |

| Molecular Weight | 137.61 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for small molecule hydrochloride salts.[4] |

| pKa | Estimated 8-10 | Typical range for the conjugate acid of a primary amine. This is a critical parameter influencing pH-dependent solubility. |

| LogP | < 1.477 | The LogP of the related carboxylic acid is 1.477.[3] The replacement of a carboxylic acid with a primary alcohol is expected to decrease the LogP, indicating higher hydrophilicity. |

Theoretical Framework for Solubility

The solubility of (R)-2-Aminopent-4-en-1-ol hydrochloride is governed by several key factors:

-

pH and Ionization: As the hydrochloride salt of a primary amine, the compound will exist predominantly in its ionized (protonated) form in acidic to neutral aqueous solutions. This ionized form is significantly more polar and, therefore, more soluble in polar solvents like water than the neutral free base. The solubility is expected to be highest at acidic pH and decrease as the pH approaches and surpasses the pKa of the amino group, where the equilibrium shifts towards the less soluble free base.[5]

-

Solvent Polarity: The principle of "like dissolves like" is fundamental. The polar nature of the ionized hydrochloride salt suggests good solubility in polar protic solvents such as water and lower alcohols (e.g., ethanol, methanol).[5] Solubility is expected to be lower in non-polar aprotic solvents.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature.[6] However, this relationship must be determined experimentally as some compounds exhibit exothermic dissolution.

-

Crystal Lattice Energy: The strength of the interactions within the solid-state crystal lattice must be overcome by the energy of solvation for dissolution to occur. Polymorphism, the existence of different crystal forms, can significantly impact solubility.

Experimental Determination of Solubility

A comprehensive understanding of the solubility profile requires experimental determination. The two primary methods employed are for determining thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.[7]

An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

-

Preparation of Solvents: Prepare a series of aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions) and any desired organic solvents (e.g., ethanol, DMSO).

-

Addition of Compound: Add an excess amount of (R)-2-Aminopent-4-en-1-ol hydrochloride to a known volume of each solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to confirm the necessary incubation period.

-

Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.

-

Data Analysis: Report the solubility in units of mg/mL or µg/mL.

Figure 1: Workflow for the determination of equilibrium solubility.

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of a solution that is rapidly prepared, often from a concentrated DMSO stock. This is a high-throughput method commonly used in early drug discovery to identify compounds with potential solubility liabilities.[8]

A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored over a short period, typically by nephelometry (light scattering) or turbidimetry.[9]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (R)-2-Aminopent-4-en-1-ol hydrochloride in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a multi-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration range. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours). Measure the turbidity or light scattering at regular intervals using a plate reader.

-

Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Figure 2: Workflow for the determination of kinetic solubility.

Analytical Quantification

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.

HPLC-UV Method Development Considerations

-